7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-8-{4-[(3,5-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
The compound 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-8-{4-[(3,5-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule that features a combination of benzodioxole, pyridine, and purine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-8-{4-[(3,5-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under basic conditions.
Chlorination: The benzodioxole derivative is then chlorinated to introduce the chloro substituent.
Coupling with Pyridine Derivative: The chlorinated benzodioxole is coupled with a dichloropyridine derivative using a suitable coupling agent.
Formation of the Purine Ring: The purine ring is synthesized separately and then coupled with the benzodioxole-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and purine moieties.
Reduction: Reduction reactions can occur at the pyridine and purine rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, the compound is used in the development of advanced materials. Its unique structural properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-8-{4-[(3,5-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular function.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
3,5-Dichloropyridine: Shares the dichloropyridine structure.
Caffeine: Contains a purine ring similar to the target compound.
Uniqueness
The uniqueness of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-8-{4-[(3,5-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its combination of multiple bioactive moieties. This structural complexity allows it to interact with a wide range of biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-8-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl3N5O6/c1-32-22-21(24(35)33(2)26(32)36)34(11-13-7-19-20(9-17(13)28)38-12-37-19)25(31-22)40-16-5-3-15(4-6-16)39-23-18(29)8-14(27)10-30-23/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGIWDJYVQRICW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)OC4=C(C=C(C=N4)Cl)Cl)CC5=CC6=C(C=C5Cl)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl3N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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